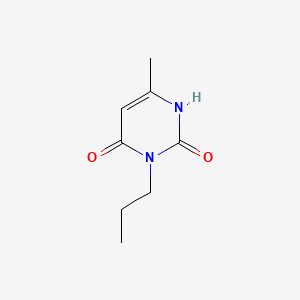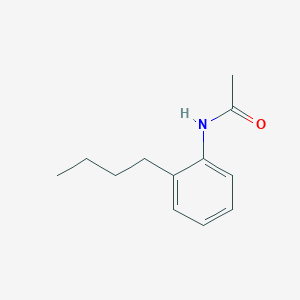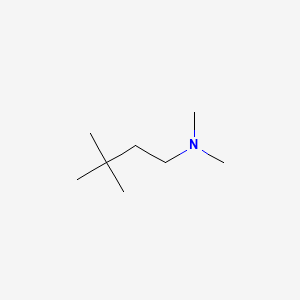
4-(2,6-DIFLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-DIFLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID is a synthetic organic compound characterized by the presence of a difluorobenzamide group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-DIFLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID typically involves the reaction of 2,6-difluorobenzoyl chloride with 1H-pyrazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,6-DIFLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorobenzamide group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazoles.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(2,6-DIFLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The difluorobenzamide group can interact with active sites of enzymes, leading to inhibition of their activity. This property makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to inhibit specific enzymes can be exploited for the treatment of diseases such as cancer, where enzyme dysregulation plays a critical role.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers or coatings can improve their thermal stability, chemical resistance, and mechanical strength.
Mécanisme D'action
The mechanism of action of 4-(2,6-DIFLUOROBENZAMIDO)-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzamide group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in the target protein, further stabilizing the enzyme-inhibitor complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Difluorobenzamide
- 4-(2,6-Difluorobenzoyl)-1H-pyrazole
- 2,6-Difluorobenzoic acid
Uniqueness
4-(2,6-DIFLUOROBENZ
Propriétés
Numéro CAS |
825618-95-9 |
|---|---|
Formule moléculaire |
C11H7F2N3O3 |
Poids moléculaire |
267.19 g/mol |
Nom IUPAC |
4-[(2,6-difluorobenzoyl)amino]-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C11H7F2N3O3/c12-5-2-1-3-6(13)8(5)10(17)15-7-4-14-16-9(7)11(18)19/h1-4H,(H,14,16)(H,15,17)(H,18,19) |
Clé InChI |
GDKWIFWOHXMZBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(=O)NC2=C(NN=C2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



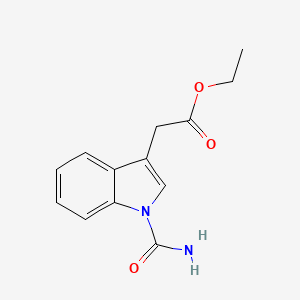



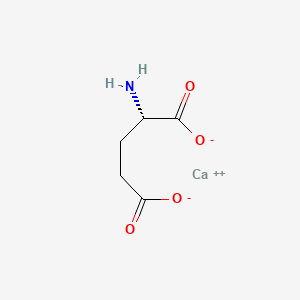
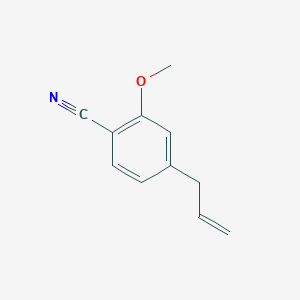



![3-Methylbenzo[d]isothiazol-6-ol](/img/structure/B8731849.png)
